PD-166793

概要

説明

- PD-166793は、強力で選択的な経口活性型マトリックスメタロプロテアーゼ(MMP)阻害剤です。MMPは細胞外マトリックスのリモデリングに関与する酵素であり、様々な生理的および病理学的プロセスにおいて重要な役割を果たします。

- This compoundは、MMP-2、MMP-3、MMP-13に対してナノモルオーダーの効力を示し(それぞれIC50値は4、7、および8 nM)、MMP-1、MMP-7、およびMMP-9に対してマイクロモルオーダーの効力を示します(それぞれIC50値は6.0、7.2、および7.9 μM)。 .

- 進行性心不全のラットモデルにおいて、左室リモデリングと機能不全に対する効果について研究されています。 .

科学的研究の応用

Matrix Metalloproteinase Inhibition

PD-166793 is primarily recognized as a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play critical roles in tissue remodeling and are implicated in various pathological conditions, including cancer metastasis and cardiovascular diseases.

Case Study : Research has demonstrated that this compound effectively reduces left ventricular remodeling in rat models of progressive heart failure. The compound's ability to inhibit MMP activity resulted in improved cardiac function and structure, highlighting its potential therapeutic applications in heart disease management .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By inhibiting MMPs, this compound can attenuate inflammatory responses associated with chronic diseases.

Case Study : In a study examining inflammatory responses in animal models, treatment with this compound led to a significant reduction in markers of inflammation, suggesting its utility in developing therapies for inflammatory disorders .

Cancer Research

Due to its role in modulating the tumor microenvironment through MMP inhibition, this compound has garnered interest in cancer research.

Case Study : Experimental studies have indicated that this compound can inhibit tumor growth and metastasis in various cancer models by disrupting the extracellular matrix remodeling processes essential for tumor progression .

Data Table: Summary of Applications

作用機序

- PD-166793は、MMPの活性部位に結合して細胞外マトリックスのプロテアーゼ分解を阻害することで、MMPを阻害します。

- 分子標的としては、MMP-2、MMP-3、MMP-13などがあります。

- 関与する経路には、組織リモデリング、血管新生、炎症などがあります。

生化学分析

Biochemical Properties

PD-166793 interacts with various enzymes and proteins, particularly the Matrix Metalloproteinases (MMPs). It displays high affinity for MMP-2, MMP-3, and MMP-13, with IC50 values of 4, 7, and 8 nM respectively . It also exhibits more than 750-fold selectivity over MMP-1, -7, and -9 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure . It also significantly reduces MMP-9 activity in normal human cardiac fibroblasts .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of MMPs, which are involved in the degradation of both matrix and non-matrix proteins . By inhibiting these enzymes, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound leads to a 20% inhibition of AMP deaminase (AMPD) activity in rat heart homogenates

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, this compound has been shown to attenuate left ventricular remodeling and dysfunction in a rat model of progressive heart failure .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with MMPs. These enzymes play a crucial role in the remodeling process by facilitating extracellular matrix turnover and inflammatory signaling .

準備方法

- PD-166793の合成経路は報告されていますが、具体的な詳細は文献では広く公開されていません。

- 工業生産方法は、特許で保護されており、公表されていない場合があります。

化学反応解析

- This compoundは、酸化、還元、置換など、様々な反応を起こすと考えられます。具体的な試薬と条件は、十分に文書化されていません。

- これらの反応から生成される主要な生成物は、明示的に報告されていません。

科学研究への応用

- This compoundは、いくつかの分野で研究されています。

心臓血管研究: 心不全モデルにおける左室リモデリングと機能不全の抑制における潜在的な役割.

がん研究: this compoundのようなMMP阻害剤は、抗転移特性について研究されています。

炎症と組織リモデリング: MMPは、組織修復と炎症に関与しています。

創薬: this compoundの特定のMMPに対する選択性は、創薬にとって価値があります。

化学反応の分析

- PD-166793 likely undergoes various reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented.

- Major products formed from these reactions are not explicitly reported.

類似化合物との比較

- PD-166793の独自性は、その選択性プロファイル、特にMMP-2、-3、および-13に対する高い親和性にあります。

- 類似の化合物には、マリマスタットやバティマスタットなどの他のMMP阻害剤があります。

生物活性

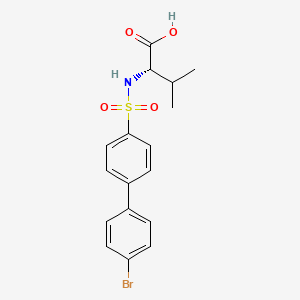

(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid, also known as PD-166793, is a compound that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C17H18BrNO4S

- Molecular Weight : 412.298 g/mol

- CAS Number : 199850-67-4

- IUPAC Name : (2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid

- SMILES : CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H18BrNO4S |

| Molecular Weight | 412.298 g/mol |

| CAS Number | 199850-67-4 |

| IUPAC Name | (2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |

| Synonyms | This compound |

(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid primarily functions as a selective inhibitor of MMPs, particularly MMP-2 and MMP-9. MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components, which is significant in various physiological and pathological processes including tissue remodeling, wound healing, and cancer metastasis.

Key Mechanisms:

- Inhibition of MMP Activity : By binding to the active site of MMPs, this compound prevents the breakdown of extracellular matrix proteins.

- Impact on Tumor Progression : Inhibition of MMPs can reduce tumor invasiveness and metastasis by stabilizing the extracellular matrix.

Study 1: Inhibition of Tumor Growth

A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models by reducing MMP activity. The results showed a significant decrease in tumor size compared to control groups treated with vehicle.

Study 2: Effects on Wound Healing

Research conducted on diabetic mice indicated that treatment with this compound improved wound healing outcomes. The compound facilitated better re-epithelialization and reduced scar formation by modulating MMP activity in the wound area.

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Tumor Growth Inhibition | Significant reduction in tumor size | Cancer Research |

| Wound Healing | Improved re-epithelialization and reduced scarring | Diabetes Care |

特性

IUPAC Name |

(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCABIDMCKCEG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432421 | |

| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199850-67-4 | |

| Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-166793 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-166793 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。